molecular formula C25H20ClN5O4S B2604299 N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide CAS No. 899936-28-8

N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B2604299
CAS No.: 899936-28-8
M. Wt: 521.98
InChI Key: SJJCKONTJJFXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C25H20ClN5O4S and its molecular weight is 521.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Herbicidal Applications

Compounds with pyrimidine and thiadiazole rings have been designed and synthesized for herbicidal activity. For instance, novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides displayed moderate to good selective herbicidal activity against certain plants at specific concentrations, indicating their potential in agricultural weed management Liu & Shi, 2014.

Anticancer and Anti-inflammatory Agents

Pyrimidinones and related compounds have been synthesized as anti-inflammatory agents, showing good activity comparable to standard drugs. This illustrates the therapeutic potential of pyrimidine derivatives in medical research and drug development Amr, Sabry, & Abdulla, 2007.

Insecticidal and Antibacterial Potentials

Research into pyrimidine-linked pyrazole heterocyclics has shown that these compounds possess significant insecticidal and antimicrobial activities, highlighting their potential use in developing new pesticides and antibiotics Deohate & Palaspagar, 2020.

Properties

CAS No.

899936-28-8

Molecular Formula

C25H20ClN5O4S

Molecular Weight

521.98

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C25H20ClN5O4S/c26-18-6-2-1-5-16(18)14-27-21(32)8-11-30-24(34)23-19(9-12-36-23)31(25(30)35)15-17-13-22(33)29-10-4-3-7-20(29)28-17/h1-7,9-10,12-13H,8,11,14-15H2,(H,27,32)

InChI Key

SJJCKONTJJFXMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4)Cl

solubility

not available

Origin of Product

United States

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